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Compound of Interest

Compound Name: Cholesterol-PEG-MAL (MW 2000)

Cat. No.: B15575845 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Cholesterol-

Polyethylene Glycol-Maleimide 2000 (Cholesterol-PEG-MAL 2000) in the encapsulation of

hydrophobic drugs. This versatile amphiphilic polymer conjugate is a cornerstone in the

development of advanced drug delivery systems, such as liposomes and micelles, designed to

enhance the therapeutic efficacy of poorly soluble active pharmaceutical ingredients.

Introduction to Cholesterol-PEG-MAL 2000
Cholesterol-PEG-MAL 2000 is a lipid-polymer conjugate engineered for nanomedicine

applications. It consists of three key components:

Cholesterol: A hydrophobic lipid that serves as a robust anchor, readily incorporating into the

lipid bilayer of liposomes or the core of polymeric micelles. This is the primary site for

encapsulating hydrophobic drugs.

Polyethylene Glycol (PEG) 2000: A hydrophilic polymer chain with a molecular weight of

2000 Daltons. The PEG moiety forms a hydrated layer on the surface of the nanoparticle,

creating a "stealth" effect that helps evade the mononuclear phagocyte system, thereby

prolonging circulation time in the bloodstream.

Maleimide (MAL): A reactive functional group at the distal end of the PEG chain. The

maleimide group specifically and covalently bonds with thiol (-SH) groups found in cysteine
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residues of peptides and proteins. This feature allows for the surface functionalization of the

nanocarrier with targeting ligands (e.g., antibodies, peptides) for site-specific drug delivery.

This unique combination of properties makes Cholesterol-PEG-MAL 2000 an ideal excipient for

formulating stable, long-circulating, and targetable nanocarriers for hydrophobic drugs.

Physicochemical and Formulation Data
The following table summarizes representative quantitative data for nanocarriers formulated

with cholesterol-PEG conjugates for the encapsulation of the hydrophobic anticancer drug,

Paclitaxel. While the original study utilized a carboxyl-terminated conjugate, the data is highly

representative of the physical characteristics achievable with a maleimide-terminated version

due to their structural similarity.

Parameter Value Drug
Nanocarrier
Type

Reference

Mean Particle

Size
30.86 ± 2.91 nm Paclitaxel Micelle [1]

Polydispersity

Index (PDI)
0.26 Paclitaxel Micelle [1]

Drug Loading

Efficiency
>90% Paclitaxel Micelle [1]

Zeta Potential -18.37 ± 1.15 mV Paclitaxel Micelle [1]

Experimental Protocols
This section details common methodologies for the preparation and characterization of drug-

loaded nanoparticles using Cholesterol-PEG-MAL 2000. The primary method described is the

thin-film hydration technique, a robust and widely used approach for creating liposomes.

Protocol: Liposome Formulation via Thin-Film Hydration
This protocol describes the preparation of liposomes encapsulating a hydrophobic drug,

followed by surface modification via the maleimide-thiol reaction.
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Materials:

Primary phospholipid (e.g., DSPC, HSPC)

Cholesterol

Cholesterol-PEG-MAL 2000

Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)

Organic solvent (e.g., Chloroform, Methanol)

Hydration buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

Thiol-containing targeting ligand (e.g., a cysteine-terminated peptide)

Rotary evaporator, water bath, probe sonicator, and extrusion system.

Procedure:

Lipid Film Preparation:

1. Dissolve the primary phospholipid, cholesterol, Cholesterol-PEG-MAL 2000, and the

hydrophobic drug in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A

typical molar ratio might be 55:40:5 (Phospholipid:Cholesterol:Chol-PEG-MAL).

2. Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a

temperature above the lipid's phase transition temperature (e.g., 45-50°C).

3. Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin,

uniform lipid film on the flask's inner surface.

4. Continue to dry the film under high vacuum for at least 2 hours to remove any residual

solvent.

Hydration:

1. Hydrate the lipid film by adding the aqueous buffer (e.g., PBS, pH 7.4) to the flask.
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2. Continue to rotate the flask in the water bath (above the lipid transition temperature) for

30-60 minutes. This process allows the lipid film to peel off and form multilamellar vesicles

(MLVs).

Size Reduction (Homogenization):

1. The resulting MLV suspension is subjected to size reduction to form small unilamellar

vesicles (SUVs).

2. This can be achieved by probe sonication, followed by sequential extrusion through

polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm).

Pass the suspension through each filter 10-15 times.

Purification:

1. Remove the unencapsulated drug by size exclusion chromatography using a Sephadex G-

50 column or through dialysis against the hydration buffer.

Surface Ligand Conjugation:

1. Dissolve the thiol-containing targeting ligand in the hydration buffer.

2. Add the ligand solution to the purified liposome suspension at a specific molar ratio (e.g.,

10:1 ligand to maleimide).

3. Incubate the mixture for 2-4 hours at room temperature with gentle stirring to allow the

maleimide-thiol reaction to proceed.

4. Remove unconjugated ligand via dialysis or size exclusion chromatography.

Protocol: Characterization of Nanoparticles
1. Particle Size and Polydispersity Index (PDI):

Method: Dynamic Light Scattering (DLS).

Procedure: Dilute the nanoparticle suspension in the hydration buffer. Analyze the sample

using a DLS instrument (e.g., Malvern Zetasizer) to determine the average hydrodynamic
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diameter and the PDI, which indicates the width of the size distribution.

2. Zeta Potential:

Method: Laser Doppler Velocimetry.

Procedure: Dilute the nanoparticle suspension in an appropriate medium (e.g., 10 mM NaCl).

Measure the electrophoretic mobility in an electric field to determine the surface charge (zeta

potential).

3. Encapsulation Efficiency (EE) and Drug Loading (DL):

Method: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Procedure:

Separate the unencapsulated ("free") drug from the nanoparticles using methods like

ultracentrifugation, size exclusion chromatography, or dialysis.

Quantify the amount of free drug in the supernatant/filtrate (W_free).

Disrupt the nanoparticles using a suitable solvent (e.g., methanol) or detergent (e.g., Triton

X-100) to release the encapsulated drug.

Quantify the total amount of drug in the formulation (W_total).

Calculate EE and DL using the following formulas:

EE (%) = [(W_total - W_free) / W_total] * 100

DL (%) = [(W_total - W_free) / W_lipid] * 100 (where W_lipid is the total weight of lipids

used)

4. In Vitro Drug Release:

Method: Dialysis Method.

Procedure:
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Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis

bag with a specific molecular weight cut-off (MWCO).

Immerse the bag in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink

conditions) at 37°C with constant stirring.

At predetermined time points, withdraw aliquots from the release medium and replace with

fresh medium.

Quantify the drug concentration in the collected aliquots using HPLC or UV-Vis

spectrophotometry to determine the cumulative release profile over time.

Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for creating and characterizing

hydrophobic drug-loaded liposomes using the thin-film hydration method.
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Caption: Workflow for liposome preparation and characterization.
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Doxorubicin's Mechanism of Action: A Signaling
Pathway
Doxorubicin, a common hydrophobic anticancer drug, exerts its cytotoxic effects through

multiple mechanisms. The primary pathway involves the inhibition of Topoisomerase II, leading

to DNA damage and the activation of apoptotic signaling.
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Caption: Doxorubicin-induced apoptosis via Topoisomerase II inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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